molecular formula C5H6ClN3 B8221825 Azetidine-3,3-dicarbonitrile hydrochloride

Azetidine-3,3-dicarbonitrile hydrochloride

Cat. No.: B8221825
M. Wt: 143.57 g/mol
InChI Key: QMAJKTAUBCFWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine-3,3-dicarbonitrile hydrochloride is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and stability, which are influenced by the ring strain inherent in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-3,3-dicarbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a nitrile-containing precursor with a suitable base to induce cyclization, forming the azetidine ring. The reaction is often carried out in an organic solvent such as acetonitrile or methanol, with the temperature carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactions are typically conducted in batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Azetidine-3,3-dicarbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine amines. Substitution reactions can result in a variety of functionalized azetidines, depending on the nucleophile employed .

Scientific Research Applications

Azetidine-3,3-dicarbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azetidine-3,3-dicarbonitrile hydrochloride involves its interaction with molecular targets through its nitrile groups and the strained azetidine ring. The ring strain makes the compound more reactive, allowing it to participate in various chemical reactions. The nitrile groups can form interactions with enzymes or receptors, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidine-3,3-dicarbonitrile hydrochloride is unique due to its specific ring structure and the presence of two nitrile groups, which confer distinct reactivity and stability compared to other azetidine derivatives.

Properties

IUPAC Name

azetidine-3,3-dicarbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3.ClH/c6-1-5(2-7)3-8-4-5;/h8H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAJKTAUBCFWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C#N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.